molecular formula C20H27N5O6S B14047707 Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-

Cat. No.: B14047707
M. Wt: 465.5 g/mol
InChI Key: MNKRQVBZQMIEAF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonamide core, an isoxazole ring, and a piperazine moiety. Its molecular formula is C20H27N5O6S, and it has a molar mass of 465.52328 g/mol .

Preparation Methods

The synthesis of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- can be compared with other similar compounds, such as:

The uniqueness of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- lies in its combination of the isoxazole ring and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N5O6S

Molecular Weight

465.5 g/mol

IUPAC Name

4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-N,N-diethyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C20H27N5O6S/c1-5-24(6-2)32(29,30)16-7-8-17(18(13-16)25(27)28)22-9-11-23(12-10-22)20(26)19-14(3)21-31-15(19)4/h7-8,13H,5-6,9-12H2,1-4H3

InChI Key

MNKRQVBZQMIEAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C)C)[N+](=O)[O-]

Origin of Product

United States

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